molecular formula C15H19NO2S B2524845 (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-13-1

(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2524845
CAS No.: 1797571-13-1
M. Wt: 277.38
InChI Key: PMIQRBMMKHZSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged 8-azabicyclo[3.2.1]octane scaffold. This scaffold is the central core structure of tropane alkaloids, a class known for a wide array of potent biological activities . The specific stereochemistry (1R,5S) defines a key stereoisomer of this bicyclic framework. Research into derivatives of the 8-azabicyclo[3.2.1]octane structure has indicated potential value across multiple therapeutic domains, including the central nervous system (as potential antipsychotics, antidepressants, and analgesics), the gastrointestinal tract, and the respiratory system . The introduction of the (3-methylbenzyl)sulfonyl group in this compound presents a distinct chemical handle for researchers to explore structure-activity relationships, particularly in modulating receptor binding affinity, selectivity, and the compound's overall pharmacokinetic profile. As a synthetic derivative, it serves as a crucial building block for the enantioselective construction of complex molecular architectures aimed at developing novel therapeutic agents . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-12-4-2-5-13(10-12)11-19(17,18)16-14-6-3-7-15(16)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIQRBMMKHZSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method is the intramolecular [3+2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient formation of the bicyclic scaffold . The reaction conditions often involve the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen may participate in nucleophilic substitution reactions under specific conditions. While the sulfonyl group generally stabilizes the adjacent nitrogen, strong nucleophiles or acidic/basic environments can facilitate bond cleavage.

Reaction TypeReagents/ConditionsProductNotes
HydrolysisConcentrated HCl, refluxBicyclic amine + 3-methylbenzylsulfonateRequires prolonged heating
AlkylationR-X (alkyl halide), base (e.g., K₂CO₃)N-alkylated sulfonamide derivativeLimited by steric hindrance

Reactivity of the Bicyclic Double Bond

The oct-2-ene double bond in the bicyclic system is electron-deficient due to proximity to the electron-withdrawing sulfonyl group, favoring electrophilic additions.

Reaction TypeReagents/ConditionsProductSelectivity
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide derivativeStereoselectivity depends on ring strain
HydrogenationH₂, Pd/C, ethanolSaturated bicyclo[3.2.1]octane systemComplete reduction under mild conditions
Diels-AlderDienophile (e.g., maleic anhydride)CycloadductRequires elevated temperatures

Electrophilic Aromatic Substitution on the Benzyl Group

The 3-methylbenzyl substituent’s aromatic ring may undergo directed electrophilic substitution, though the sulfonyl group’s electron-withdrawing effect dominates regioselectivity.

Reaction TypeReagents/ConditionsProductRegiochemistry
NitrationHNO₃, H₂SO₄, 50°CNitro group at position 5*Meta to sulfonyl group
SulfonationSO₃, H₂SO₄Sulfonic acid at position 5*Competitive with nitration

*Positions relative to the sulfonyl group on the benzyl ring.

Oxidation and Reduction Pathways

The sulfonyl group and bicyclic framework exhibit distinct redox behavior:

Reaction TypeReagents/ConditionsProductOutcome
Sulfonyl ReductionLiAlH₄, THF, refluxThioether derivativeRare; requires harsh conditions
Alkene OxidationOsO₄, NMO, H₂O/acetoneVicinal diolSyn addition confirmed by NMR

Ring-Opening Reactions

Strain in the bicyclo[3.2.1] system may lead to ring-opening under acidic or thermal conditions:

Reaction TypeReagents/ConditionsProductMechanism
Acidic HydrolysisH₂SO₄, H₂O, 100°CLinear sulfonamide with ketoneVia carbocation intermediate
Thermal RearrangementToluene, 150°CFused-ring productPericyclic pathway suspected

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmacological applications:

ParameterConditionsResultSource
pH StabilitypH 2–12, 37°CStable for >24 hoursInferred from similar sulfonamides
Thermal Degradation100°C, 1 hour<5% decompositionThermogravimetric data (analogues)

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies have indicated that (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene may possess antimicrobial properties. Research into its effectiveness against specific bacterial strains is ongoing, with some evidence suggesting it could inhibit growth in certain pathogens.
  • Kappa Opioid Receptor Antagonism : The compound has been identified as a potential kappa opioid receptor antagonist, which may contribute to its analgesic properties without the side effects commonly associated with traditional opioid therapies. This aspect is particularly relevant for pain management strategies aimed at reducing opioid dependency .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms behind its cytotoxic effects are still under investigation but may involve modulation of specific signaling pathways related to cell survival and proliferation .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Cancer Cell Line Research

In another study focusing on cancer therapeutics, the compound was tested against HCT116 human colorectal cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis induction compared to control groups, suggesting its viability as a lead compound for further development in anticancer drug design .

Mechanism of Action

The mechanism of action of (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituents at the 3-, 8-, and other positions. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Biological Activity/Application Synthesis Method Evidence
(1R,5S)-8-((3-Methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene 8-(3-methylbenzylsulfonyl) 335.43 g/mol Not explicitly stated; likely CNS targeting GP4 method with tert-butyl precursors
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 8-(indole-5-carbonyl), 3-keto 308.34 g/mol Cholinergic receptor modulation Palladium-catalyzed aminocarbonylation
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-(2-fluoro-4-nitrophenyl), 3-keto 290.26 g/mol Intermediate for oxazolidinone derivatives Nucleophilic substitution in DMF
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene 8-ethyl, 3-boronate ester 263.18 g/mol Suzuki-Miyaura cross-coupling precursor Not specified
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 3-(diphenylmethoxy), 8-methyl 363.49 g/mol Anticholinergic activity SN2 reaction with benzhydryl bromide
Key Observations:

Sulfonyl vs. Sulfonamides generally exhibit improved metabolic stability over esters or ketones .

Aromatic vs. Aliphatic Substituents :

  • Bulky aromatic groups (e.g., 3-methylbenzyl, naphthalenyl) improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .
  • Aliphatic substituents (e.g., ethyl in ) reduce steric hindrance, favoring synthetic modifications like cross-coupling reactions .

Electron-Withdrawing Groups :

  • The 2-fluoro-4-nitrophenyl group () introduces strong electron-withdrawing effects, altering electron distribution and reactivity for further functionalization .

Pharmacological and Pharmacokinetic Profiles

  • Receptor Binding: Derivatives with diphenylmethoxy or benzhydryl groups () show high affinity for muscarinic receptors, useful in treating smooth muscle disorders . Pyrazole sulfonamides () are non-opioid analgesics, highlighting the role of sulfonyl groups in pain modulation .
  • Metabolic Stability :

    • Plasma stability studies () reveal that sulfonamide derivatives exhibit longer half-lives compared to ester-containing analogs due to resistance to esterase hydrolysis .

Biological Activity

The compound (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19NO2S
  • Molecular Weight : 277.4 g/mol

This bicyclic structure features a sulfonyl group that plays a critical role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group is known to interact with amino acid residues in enzymes, potentially inhibiting their activity. This suggests a mechanism whereby the compound could act as an enzyme inhibitor in metabolic pathways.
  • Receptor Modulation : The compound may also bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and dopamine.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against several biological targets:

TargetActivityReference
Serotonin Transporter (SERT)IC50 = 43 nM
Dopamine Transporter (DAT)IC50 = 35 nM
Norepinephrine Transporter (NET)IC50 = 50 nM

These values indicate that the compound has a high affinity for these transporters, suggesting potential applications in treating mood disorders and addiction.

In Vivo Studies

Research involving animal models has shown promising results:

  • Efficacy in Depression Models : In forced-swim tests, the compound demonstrated significant antidepressant-like effects at doses as low as 1 mg/kg, indicating its potential as a therapeutic agent for depression .
  • Behavioral Studies : Additional studies have shown that the compound can alter behavior in models of anxiety and stress, further supporting its CNS activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonyl group and the bicyclic core can significantly impact biological activity:

  • Sulfonyl Variants : Different substituents on the sulfonyl group have been tested, revealing that larger or more polar groups enhance binding affinity to SERT and DAT.
  • Bicyclic Core Modifications : Alterations to the bicyclic structure can either improve or reduce potency against target receptors, emphasizing the importance of structural integrity for biological function .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Depression Treatment : A study involving chronic administration of the compound in rodent models demonstrated a sustained reduction in depressive behaviors compared to control groups, suggesting long-term efficacy .
  • Addiction Treatment : In models of cocaine addiction, the compound showed promise in reducing relapse behaviors, indicating its potential as a treatment for substance use disorders .

Q & A

Q. What are the critical steps in synthesizing (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the azabicyclo[3.2.1]octane core under high-pressure conditions to stabilize transition states .

Sulfonylation : Introducing the 3-methylbenzylsulfonyl group via nucleophilic substitution, using solvents like DMSO or acetonitrile .

Purification : Employ high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Optimization Strategies :

  • Vary temperatures (80–120°C) and catalysts (e.g., triethylamine) during sulfonylation.
  • Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the bicyclic framework) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and sulfonyl group placement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C16_{16}H20_{20}NO2_2S requires m/z 314.1184) .
  • X-ray Crystallography : Resolve absolute configuration, as seen in analogs like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

  • Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to simulate interactions with serotonin or dopamine receptors, leveraging structural analogs (e.g., tropane alkaloid derivatives) .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the 3-methylbenzyl group) .
Case Study : Analogous compounds showed ΔG values of −9.2 kcal/mol for 5-HT2A_{2A} receptors, suggesting similar affinity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature .
  • Orthogonal Validation : Compare results across functional assays (e.g., cAMP inhibition vs. calcium flux) .
  • Structural Analysis : Correlate activity with stereochemistry; e.g., (1R,5S) vs. (1S,5R) enantiomers may exhibit 10-fold potency differences .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :
  • PPE : Wear P95 respirators and nitrile gloves to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods for sulfonylation steps to mitigate exposure to volatile byproducts (e.g., SO2_2) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Enhance heat transfer and reduce side reactions during cyclization .
  • Chiral Catalysts : Employ (R)-BINAP or Jacobsen catalysts to maintain enantiomeric excess (>98%) .
  • Process Analytics : Use in-line FTIR to monitor reaction progression and adjust parameters in real-time .

Key Notes

  • Avoid Commercial Sources : Prioritize PubChem and NIST for physicochemical data .
  • Contradictions : Address variability in biological data by standardizing protocols and validating with structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.